Basicity Divergence: 5-Amino vs. 2-Amino and 6-Amino Benzoxazole Isomers — A ~15,000-Fold pKa Difference
The predicted pKa of the most basic site of 1,3-benzoxazol-5-amine is 6.97 ± 0.10 at 25 °C . This is substantially higher than that of the 2-amino positional isomer, 1,3-benzoxazol-2-amine (2-aminobenzoxazole, CAS 4570-41-6), which has a predicted pKa of 2.75 ± 0.10 under identical prediction methodology . The 6-amino analog (6-amino-2-methylbenzoxazole, CAS 5676-60-8) exhibits a predicted pKa of 2.71 ± 0.10 . The 5-amino isomer is therefore approximately 4.2 pKa units more basic than both the 2-amino and 6-amino-2-methyl congeners, corresponding to a factor of ~15,800 in basicity (ΔpKa × log₁₀⁻¹). At pH 7.4, the 5-amino isomer is estimated to be approximately 73% neutral (free base), while the 2-amino isomer is >99.99% neutral, leading to markedly different ionization-dependent properties including solubility, permeability, and protein binding.
| Evidence Dimension | Acid dissociation constant (pKa, most basic site) |
|---|---|
| Target Compound Data | pKa = 6.97 ± 0.10 (Predicted, 25 °C) |
| Comparator Or Baseline | 2-Aminobenzoxazole: pKa = 2.75 ± 0.10; 6-Amino-2-methylbenzoxazole: pKa = 2.71 ± 0.10 (all predicted, same methodology) |
| Quantified Difference | ΔpKa ≈ 4.22–4.26 units (~15,000–18,000-fold difference in Kb) |
| Conditions | Predicted values from ACD/Labs Percepta Platform or equivalent; temperature 25 °C; most basic centre |
Why This Matters
A 4.2-unit pKa difference determines whether the compound exists predominantly as the free base or protonated species at a given pH, directly impacting salt-former selection, HPLC method development, DMPK parameter predictions, and the interpretability of biological assay results across different pH environments.
